molecular formula C13H9BrN2S B13258352 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole

Cat. No.: B13258352
M. Wt: 305.19 g/mol
InChI Key: XKZXNVZHFWSETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is a heterocyclic compound that contains a bromophenyl group, a pyrrole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form biaryl or aryl-alkyne derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Typical conditions involve polar aprotic solvents and moderate temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles with different functional groups.

    Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thioethers.

    Coupling Reactions: Products include biaryl compounds and aryl-alkyne derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-(3-Chlorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

    4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole: Contains a methyl group instead of bromine, which may influence its steric and electronic properties.

Uniqueness

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is unique due to the presence of the bromine atom, which can participate in various substitution and coupling reactions, making it a versatile intermediate in organic synthesis. The bromine atom also influences the compound’s electronic properties, potentially enhancing its biological activity.

Properties

Molecular Formula

C13H9BrN2S

Molecular Weight

305.19 g/mol

IUPAC Name

4-(3-bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole

InChI

InChI=1S/C13H9BrN2S/c14-10-4-1-3-9(7-10)12-8-17-13(16-12)11-5-2-6-15-11/h1-8,15H

InChI Key

XKZXNVZHFWSETA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C3=CC=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.